[(2,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
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Overview
Description
(2,4-Dimethoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzylamine, featuring two methoxy groups on the benzene ring and an allyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenethylamine , which primarily targets the central nervous system and functions as a neuromodulator or neurotransmitter.
Mode of Action
It’s known that phenethylamine derivatives can interact with their targets by binding to receptors and influencing the release or uptake of neurotransmitters .
Biochemical Pathways
Phenethylamine derivatives are known to affect pathways related to neurotransmission, particularly those involving monoamines .
Pharmacokinetics
Phenethylamine derivatives are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Phenethylamine derivatives are known to influence neurotransmission, which can result in various physiological effects depending on the specific receptors and neurotransmitters involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and allylamine.
Formation of Schiff Base: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with allylamine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2,4-Dimethoxyphenyl)methylamine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine hydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors for the Schiff base formation and reduction steps.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the allyl group or the aromatic ring.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the allyl group or the aromatic ring.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2,4-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A similar compound with a benzylamine structure but without the allyl group.
2,4-Dimethoxyphenethylamine: Another related compound with an ethyl group instead of an allyl group.
Uniqueness
(2,4-Dimethoxyphenyl)methylamine hydrochloride is unique due to the presence of both methoxy groups and the allyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPYROWUWYGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC=C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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